molecular formula C15H15Cl2NO3S B11478786 N-(2,5-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide

N-(2,5-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B11478786
M. Wt: 360.3 g/mol
InChI Key: YYYCPEKNQRANSZ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, an ethoxy group, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloroaniline, 4-ethoxy-3-methylbenzenesulfonyl chloride, and a suitable base such as triethylamine.

    Reaction: The 2,5-dichloroaniline is reacted with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)succinamic acid
  • N-(2,5-dichlorophenyl)-4-hydroxybenzamide
  • 2-chlorophenyl N-(2,5-dichlorophenyl)carbamate

Uniqueness

N-(2,5-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H15Cl2NO3S

Molecular Weight

360.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H15Cl2NO3S/c1-3-21-15-7-5-12(8-10(15)2)22(19,20)18-14-9-11(16)4-6-13(14)17/h4-9,18H,3H2,1-2H3

InChI Key

YYYCPEKNQRANSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C

Origin of Product

United States

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